4-(1-benzyl-7-chloro-1H-indazol-3-yl)phenol
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Overview
Description
4-(1-Benzyl-7-chloro-1H-indazol-3-yl)phenol is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-7-chloro-1H-indazol-3-yl)phenol typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with phenylhydrazine can form the indazole ring, which is then further functionalized to introduce the benzyl and phenol groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-7-chloro-1H-indazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups at the halogenated positions .
Scientific Research Applications
4-(1-Benzyl-7-chloro-1H-indazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-7-chloro-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
1-Benzyl-7-chloroindazole: Lacks the phenol group but shares the core structure.
4-Phenylindazole: Similar structure but with different substituents.
Uniqueness
4-(1-Benzyl-7-chloro-1H-indazol-3-yl)phenol is unique due to the combination of its benzyl, chloro, and phenol substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
680613-14-3 |
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Molecular Formula |
C20H15ClN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-(1-benzyl-7-chloroindazol-3-yl)phenol |
InChI |
InChI=1S/C20H15ClN2O/c21-18-8-4-7-17-19(15-9-11-16(24)12-10-15)22-23(20(17)18)13-14-5-2-1-3-6-14/h1-12,24H,13H2 |
InChI Key |
DPRKSCQCEZRMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)C(=N2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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